molecular formula C14H27N3O3 B13160382 tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate

Cat. No.: B13160382
M. Wt: 285.38 g/mol
InChI Key: GQMAOEVQPOCOFU-NSHDSACASA-N
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Description

tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a chiral piperazine derivative designed for advanced pharmaceutical research and chemical synthesis. This compound integrates a stereospecific center with a peptide-like backbone, making it a valuable intermediate in medicinal chemistry. The piperazine moiety is a privileged scaffold in drug discovery, known for contributing to biological activity and molecular interactions . Compounds featuring this structure are frequently explored in the development of kinase inhibitors, as seen in related tert-butyl carbamate-protected piperazine compounds used in the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors . The presence of the tert-butyloxycarbonyl (Boc) protecting group is critical, as it safeguards the amine functionality during synthetic sequences and can be selectively removed under mild acidic conditions to generate the free amine for further derivatization . Furthermore, structurally similar molecules have been investigated in other therapeutic areas, including as potential components in the inhibition of targets like Plasmepsin IV, suggesting broad utility in infectious disease research . This reagent is specifically intended for use by qualified researchers in the construction of complex molecules, optimization of structure-activity relationships (SAR), and the discovery of new bioactive compounds.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-oxo-1-piperazin-1-ylbutan-2-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-10(2)11(16-13(19)20-14(3,4)5)12(18)17-8-6-15-7-9-17/h10-11,15H,6-9H2,1-5H3,(H,16,19)/t11-/m0/s1

InChI Key

GQMAOEVQPOCOFU-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

A representative synthetic route is summarized below, based on classical peptide chemistry methods and reductive amination protocols:

Step Reagents and Conditions Description Yield (%) Notes
1 Starting amino acid derivative (e.g., (2S)-3-methyl-1-oxo-butan-2-yl), tert-butyl carbamate, coupling reagent (e.g., EDCI, HOBt) Protection of amino group with tert-butyl carbamate to form Boc-protected amino acid 60-75 Ensures selective protection of amine
2 Piperazine, solvent (e.g., ethanol or methanol), acetic acid catalyst, sodium cyanoborohydride (NaBH3CN) Reductive amination coupling of Boc-protected amino acid with piperazine 27-61 Mild conditions, room temp to 60°C, overnight stirring
3 Purification by silica gel column chromatography (eluent: petroleum ether/ethyl acetate or dichloromethane/methanol) Isolation of pure product Purity confirmed by NMR and MS

Detailed Example from Literature

One documented method involves the following:

  • To a solution of benzyl 3,3-dimethyl-4-oxo-piperidine-1-carboxylate in methanol, tert-butyl (2-aminoethyl)carbamate and acetic acid are added.
  • The mixture is stirred at 25°C for 1 hour.
  • Sodium cyanoborohydride is added, and the reaction is stirred at room temperature for 3 hours.
  • The reaction mixture is worked up by extraction with ethyl acetate, dried, and purified by silica gel chromatography.
  • The product, benzyl 4-[2-(tert-butoxycarbonylamino)ethylamino]-3,3-dimethyl-piperidine-1-carboxylate, is obtained with a 27% yield as a yellow oil.
  • Characterization by MS and 1H NMR confirms the structure.

This approach exemplifies reductive amination coupling using sodium cyanoborohydride under mild acidic conditions to link the Boc-protected amine with the piperazine moiety.

Alternative Approaches

Other synthetic methods involve:

  • Direct peptide coupling of Boc-protected amino acid derivatives with piperazine using carbodiimide-based reagents.
  • Use of palladium-catalyzed cross-coupling reactions for functionalization of piperazine-containing intermediates, although less common for this specific compound.
  • Protection/deprotection strategies to control selectivity and avoid side reactions.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Solvent Methanol, ethanol, or mixtures with dichloromethane Polar protic solvents favor reductive amination; dichloromethane used in purification
Catalyst Acetic acid (catalytic amounts) Facilitates imine formation for reductive amination
Reducing Agent Sodium cyanoborohydride (NaBH3CN) Mild, selective reduction of imines to amines
Temperature 25°C to 60°C Higher temperatures (60°C) can improve reaction rate and yield but may increase side products
Reaction Time 3 hours to overnight Longer times ensure completion but require monitoring to avoid degradation
Purification Silica gel chromatography Essential for removing impurities and isolating pure compound

Characterization and Research Results

  • Mass Spectrometry (MS): The molecular ion peak corresponds closely to the calculated molecular weight, confirming the molecular formula (e.g., found 406 [M+H]+ for related intermediates).
  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic peaks for tert-butyl groups (singlet around 1.45 ppm), amide protons, and piperazine methylene protons, confirming the structure.
  • Yield: Reported yields vary between 27% and 61%, depending on reaction conditions and purification efficiency.
  • Purity: High purity is achievable by column chromatography, with typical solvents being petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reductive amination of Boc-protected amino acid with piperazine tert-butyl (2-aminoethyl)carbamate, NaBH3CN, AcOH Methanol, 25-60°C, 3 h to overnight 27-61 Mild, selective, classical peptide chemistry
Peptide coupling Boc-protected amino acid, piperazine, EDCI/HOBt DCM or DMF, room temp 60-75 Requires coupling reagents, higher yield
Pd-catalyzed cross-coupling (less common) Pd catalyst, boronate ester derivatives 80°C, inert atmosphere Up to 93 (for related compounds) More complex, used for functionalization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic organic compound belonging to the carbamate class, characterized by a tert-butyl group, a piperazine ring, and a carbamate functional group, which gives it unique chemical properties. The molecular formula of the compound is C14H27N3O3, with a molecular weight of 285.38 g/mol . The InChI key, GQMAOEVQPOCOFU-NSHDSACASA-N, represents its structure, stereochemistry, and connectivity.

Applications

This compound is a versatile compound with applications spanning organic synthesis, pharmaceutical research, and the chemical industry.

Organic Synthesis

  • It acts as a building block in the synthesis of complex organic molecules.
  • Its unique structural features and reactivity make it valuable in producing specialty chemicals and materials.

Pharmaceutical Research

  • The compound is explored for potential therapeutic properties, particularly in drug development targeting specific biological pathways.
  • Interaction studies have shown that this compound can interact with biological targets, such as enzymes and receptors associated with neurological functions. The piperazine component enhances its binding affinity with neurotransmitter receptors, suggesting potential applications in treating neurological disorders or modulating synaptic activity.

Chemical Industry

  • Utilized in producing specialty chemicals and materials because of its structural features and reactivity.

Chemical Reactivity

The chemical reactivity of this compound mainly involves nucleophilic substitutions and hydrolysis reactions, which are typical of carbamates. The carbamate group is susceptible to hydrolysis in the presence of strong acids or bases, resulting in the formation of the corresponding amine and carbon dioxide. The piperazine moiety can participate in electrophilic aromatic substitutions because its nitrogen atoms provide nucleophilic sites.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Piperazine vs. Piperidine Derivatives

Piperazine-containing compounds are often compared to piperidine analogues due to their similar ring structures but distinct electronic and steric profiles.

Compound Ring Type Substituent Yield Key Properties Reference
Boc-L-Val-Pip (11h) Piperidine None 78% Oil; used in hybrid conjugates
Boc-L-Val-NMP (11m) 4-Methylpiperazine N-methyl 84% Oil; enhanced solubility
Target Compound Piperazine None N/A Potential for hydrogen bonding N/A
Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate Piperidine Thiophene-oxadiazole N/A Bioactive heterocycle

Key Findings :

  • 4-Methylpiperazine derivatives (e.g., 11m) show higher yields (84%) than unsubstituted piperidine (11h, 78%), likely due to reduced steric hindrance during synthesis .

Enantioselectivity and Stereochemical Impact

Enantiomeric purity significantly influences pharmacological activity. Compounds with (S)-configured centers are frequently prioritized for their bioactivity.

Compound Enantiomeric Ratio (S:R) Synthetic Method Application Reference
tert-Butyl ((R)-4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate (249) 32:1 Reductive amination Chiral building block
tert-Butyl ((R)-3-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)butan-2-yl)carbamate (251) 5:1 Similar to 249 Lower enantioselectivity
Target Compound N/A Likely reductive amination Peptide intermediate N/A

Key Findings :

  • Higher enantiomeric ratios (e.g., 32:1 in compound 249) correlate with optimized reaction conditions, such as controlled pH and stoichiometry .
  • The target compound’s (2S) configuration aligns with biologically active peptides, suggesting preferential use in drug development .

Structural Complexity and Functional Group Effects

Substituents on the piperazine/piperidine ring or the alkyl chain modulate physicochemical and pharmacokinetic properties.

Compound Functional Group Notable Feature Reference
tert-Butyl (R)-7-hydroxy-3-(((S)-3-methyl-1-(4-(2-oxoindolin-1-yl)piperidin-1-yl)butan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 2-Oxoindolinyl Enhanced binding to kinase targets
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate Hydroxycyclopentyl Altered hydrophilicity
Target Compound Piperazine Basic nitrogen for salt formation N/A

Key Findings :

  • Bulky substituents (e.g., 2-oxoindolinyl in ) improve target specificity but may reduce solubility .
  • Hydroxy groups (e.g., in cyclopentyl derivatives) enhance water solubility, critical for oral bioavailability .

Key Findings :

  • The target compound’s Boc group enables efficient coupling (74% yield in A3L synthesis) without by-products when using EDCI.HCl .
  • Comparatively, benzyl carbamates (e.g., ZValValPr) require additional activation agents, complicating purification .

Biological Activity

tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic organic compound classified as a carbamate. Its structure includes a tert-butyl group, a piperazine ring, and a carbamate functional group, which contribute to its unique chemical properties. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and ligand for various biological receptors.

  • Molecular Formula : C13H22N2O3
  • Molecular Weight : 270.33 g/mol
  • InChI Key : GQMAOEVQPOCOFU-NSHDSACASA-N

The compound's biological activity is primarily attributed to the piperazine moiety, which is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders or modulating synaptic activity.

The biological activity of this compound can be understood through its interactions with various biological targets:

  • Enzyme Inhibition : The carbamate group can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding amine and carbon dioxide. This property may allow it to act as an enzyme inhibitor by modifying enzyme active sites.
  • Receptor Binding : The piperazine ring enhances binding affinity to neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This suggests potential therapeutic roles in psychiatric and neurological conditions .

Biological Activity Studies

Research has indicated that this compound exhibits moderate to high binding affinities for various receptors. Below are summarized findings from relevant studies:

Study ReferenceBiological TargetBinding AffinityNotes
Mu Opioid Receptor (MOR)Low nanomolarPotential for analgesia with reduced abuse liability
Dopamine D3 ReceptorSub-nanomolarSuggests dual-target capabilities that may enhance therapeutic efficacy
Serotonin ReceptorsModerate affinityMay influence mood regulation and anxiety responses

Case Studies

  • Analgesic Properties : In a study exploring safer pain management therapies, compounds with structural similarities to this compound demonstrated effective analgesic properties while minimizing side effects associated with traditional opioids. This highlights the potential of this compound in developing new analgesics with lower abuse potential .
  • Neurological Applications : A series of tests on receptor binding indicated that this compound could modulate synaptic activity through its action on dopamine and serotonin receptors. This suggests therapeutic applications in treating disorders such as depression and schizophrenia .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl N-[2S]-1-(piperazinyl)propanamideC13H20N2OLacks the oxo group; simpler structure
tert-butyl (3-methylphenyl)carbamateC13H17NO2Contains a phenyl group instead of piperazine
4-tert-butylpiperazineC12H18N2Simplest form without carbamate group; used in pharma

This comparison highlights the dual functionality of this compound as both a carbamate and a piperazine derivative, enhancing its biological activity compared to other related compounds.

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